![molecular formula C8H7F2NO4S B1349648 Glycine, N-[(2,6-difluorophenyl)sulfonyl]- CAS No. 731003-82-0](/img/structure/B1349648.png)

Glycine, N-[(2,6-difluorophenyl)sulfonyl]-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

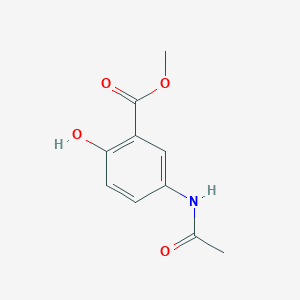

N-[(2,6-difluorophenyl)sulfonyl]glycine, also known by its chemical formula C<sub>8</sub>H<sub>7</sub>F<sub>2</sub>NO<sub>4</sub>S , is a compound with the following properties:

- IUPAC Name : {[(2,6-difluorophenyl)sulfonyl]amino}acetic acid

- Molecular Weight : 251.21 g/mol

Molecular Structure Analysis

The molecular structure of N-[(2,6-difluorophenyl)sulfonyl]glycine consists of a glycine moiety (aminoacetic acid) linked to a sulfonyl group, which in turn is attached to a difluorophenyl ring. The sulfonyl group imparts polarity and reactivity to the compound.

!Molecular Structure

Chemical Reactions Analysis

The chemical reactivity of N-[(2,6-difluorophenyl)sulfonyl]glycine remains an area of interest. Researchers may explore its behavior in various reactions, such as amidation, esterification, or nucleophilic substitution.

Physical And Chemical Properties Analysis

- Physical Form : Solid

- Purity : 95%

- Country of Origin : UA (specific country not specified)

Wissenschaftliche Forschungsanwendungen

1. RhIII-Catalyzed Heteroarylation

- Application Summary : This compound is used as a directing group in the RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This process is an efficient strategy to achieve aryl-heteroaryl formation .

- Methods of Application : The N-2,6-difluorophenyl arylamide directing group is readily removable and a variety of heteroaromatic boronates can participate in this protocol . This provides the desired heteroarylated products with high reactivity and good tolerance of functional groups .

- Results or Outcomes : The achievement of this C(sp2)–H heteroarylation could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry .

2. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases

- Application Summary : Glycine is required for multiple metabolic pathways, such as glutathione synthesis and regulation of one-carbon metabolism . In metabolic disorders associated with obesity, type 2 diabetes (T2DM), and non-alcoholic fatty liver disease (NAFLDs), lower circulating glycine levels have been consistently observed .

- Methods of Application : Clinical studies suggest the existence of beneficial effects induced by glycine supplementation . This study focuses on the importance of diet, gut microbiota, and liver metabolism in determining glycine availability in obesity and associated metabolic disorders .

- Results or Outcomes : Increasing glycine availability could potentially curb the progression of obesity and obesity-related metabolic disturbances .

Safety And Hazards

While safety information is limited, it’s essential to handle N-[(2,6-difluorophenyl)sulfonyl]glycine with care due to its sulfonyl functionality. Researchers should follow standard laboratory safety protocols.

Zukünftige Richtungen

Future research could focus on:

- Elucidating its biological targets and potential therapeutic applications.

- Investigating its pharmacokinetics and pharmacodynamics.

- Assessing its stability under various conditions.

Please note that further exploration of primary literature would provide more detailed insights into this compound’s properties and applications123.

Eigenschaften

IUPAC Name |

2-[(2,6-difluorophenyl)sulfonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO4S/c9-5-2-1-3-6(10)8(5)16(14,15)11-4-7(12)13/h1-3,11H,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZFLDBUGYYJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368543 |

Source

|

| Record name | Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

CAS RN |

731003-82-0 |

Source

|

| Record name | N-[(2,6-Difluorophenyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731003-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(2,6-difluorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)

![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)

![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)

![1-(3-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349591.png)

![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)

![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)

![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)